5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzothiazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazines, which can further undergo additional modifications for specific applications .
Scientific Research Applications
5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as a positive allosteric modulator of AMPA receptors.
7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxopyridine-3-carboxylic acid: An intermediate in the synthesis of levofloxacin, a broad-spectrum antibiotic.
Uniqueness
5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClFNS |
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Molecular Weight |
203.66 g/mol |
IUPAC Name |
5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C8H7ClFNS/c9-6-3-5(10)4-7-8(6)11-1-2-12-7/h3-4,11H,1-2H2 |
InChI Key |
LTQXFBFZGKEKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1)C(=CC(=C2)F)Cl |
Origin of Product |
United States |
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